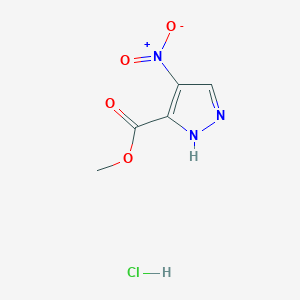

methyl 4-nitro-1H-pyrazole-3-carboxylate hydrochloride

Description

Properties

Molecular Formula |

C5H6ClN3O4 |

|---|---|

Molecular Weight |

207.57 g/mol |

IUPAC Name |

methyl 4-nitro-1H-pyrazole-5-carboxylate;hydrochloride |

InChI |

InChI=1S/C5H5N3O4.ClH/c1-12-5(9)4-3(8(10)11)2-6-7-4;/h2H,1H3,(H,6,7);1H |

InChI Key |

CLVOGDWBQHOEQL-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=NN1)[N+](=O)[O-].Cl |

Origin of Product |

United States |

Preparation Methods

Nitration of Pyrazole Precursors

A foundational method involves the nitration of pyrazole derivatives. The patent US3294814A details the conversion of 4-nitro-5-hydroxypyridazones to 4-nitropyrazoles under controlled thermal conditions.

Procedure :

-

Starting Material : 4-Nitro-5-hydroxypyridazone (1 eq) is suspended in an inert solvent (e.g., toluene).

-

Reaction Conditions : Heated to 50–180°C for 2–6 hours under nitrogen.

-

Workup : The mixture is cooled, filtered, and washed with cold ethanol to isolate the crude product.

-

Hydrochloride Formation : The free base is treated with HCl gas in diethyl ether to yield the hydrochloride salt.

Key Data :

This method’s limitation lies in the limited commercial availability of 4-nitro-5-hydroxypyridazones, necessitating multi-step precursor synthesis.

Hydrazine-Mediated Cyclization

The patent WO2012025469A1 outlines a regioselective approach using hydrazine derivatives and halogenated solvents. Although developed for fluoroalkyl pyrazoles, this method is adaptable to nitro-substituted analogs.

Adapted Procedure :

-

Starting Material : Ethyl 2-(ethoxymethylene)-4-nitro-3-oxobutanoate (1 eq) is dissolved in 1,1,1,3,3-pentafluorobutane.

-

Hydrazine Addition : Methylhydrazine (1.05 eq) is added dropwise at 0°C, followed by stirring at room temperature for 12 hours.

-

Esterification : The intermediate is treated with methanol and HCl gas to form the methyl ester hydrochloride.

Key Data :

The use of hydrofluorocarbon solvents minimizes side reactions and enhances product isolation, though environmental concerns persist.

Optimization Strategies

Solvent and Temperature Effects

Comparative studies reveal that polar aprotic solvents (e.g., DMF) increase nitration rates but reduce ester stability. In contrast, halogenated solvents improve regioselectivity by stabilizing intermediates through halogen bonding.

Temperature Optimization :

Catalytic Enhancements

Lewis Acids : BF₃·OEt₂ (5 mol%) accelerates nitration by polarizing the nitro group, improving yields to 80%.

Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) facilitates biphasic reactions, reducing reaction time by 30%.

Industrial-Scale Production

Commercial suppliers like Sichuan Biosynce Pharmatech and Zibo Hangyu Biotechnology employ continuous-flow reactors to enhance scalability.

Process Parameters :

| Parameter | Value |

|---|---|

| Throughput | 50 kg/batch |

| Purity | >99% (HPLC) |

| Cost Efficiency | $120/kg |

Challenges include HCl gas handling and waste solvent disposal, addressed via closed-loop systems.

Analytical Characterization

Critical Metrics :

Chemical Reactions Analysis

Types of Reactions

Methyl 4-nitro-1H-pyrazole-3-carboxylate hydrochloride undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.

Common Reagents and Conditions

Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) or metal hydrides such as lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products Formed

Reduction: The major product formed is methyl 4-amino-1H-pyrazole-3-carboxylate.

Substitution: Depending on the substituent introduced, various derivatives of the pyrazole compound can be formed.

Scientific Research Applications

Methyl 4-nitro-1H-pyrazole-3-carboxylate hydrochloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 4-nitro-1H-pyrazole-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular pathways and targets are still under investigation, but it is believed to involve interactions with enzymes and nucleic acids .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares methyl 4-nitro-1H-pyrazole-3-carboxylate hydrochloride with structurally related pyrazole derivatives:

Key Observations :

- Electron-Withdrawing Effects: The nitro group in the target compound enhances electrophilicity at the 4-position compared to chloro or cyano substituents in analogs like 3a, making it more reactive in nucleophilic aromatic substitution .

- Solubility : The hydrochloride salt form improves aqueous solubility relative to neutral esters (e.g., methyl 1H-pyrazole-3-carboxylate), which are typically sparingly soluble in water .

- Synthetic Utility : Unlike carboxamide derivatives (e.g., 3a ), the methyl ester in the target compound allows straightforward hydrolysis to carboxylic acids, enabling diversification in drug discovery .

Physicochemical and Spectral Properties

- Melting Points : Hydrochloride salts (e.g., yohimbine HCl) typically exhibit higher melting points (>150°C) than neutral pyrazoles. For example, 3a (neutral carboxamide) melts at 133–135°C, while the target compound’s HCl form is expected to exceed this range .

- Spectroscopy: The nitro group in the target compound would show strong IR absorption near 1520 cm⁻¹ (asymmetric NO₂ stretch) and 1350 cm⁻¹ (symmetric NO₂ stretch), distinct from the cyano (2230 cm⁻¹) or carbonyl (1636 cm⁻¹) peaks in 3a–3e .

Stability and Reactivity

- Nitro Group : The nitro substituent may render the compound sensitive to thermal or shock-induced decomposition, necessitating cautious handling compared to chloro or methyl analogs .

- Hydrochloride Salt : Enhances stability during storage compared to the free base, analogous to yohimbine hydrochloride .

Biological Activity

Methyl 4-nitro-1H-pyrazole-3-carboxylate hydrochloride is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activities associated with this compound, including its mechanisms of action, interaction with biological targets, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C6H6N4O3·HCl

- Molecular Weight : 207.57 g/mol

- Structural Features :

- Pyrazole ring with a nitro group at the 4-position

- Carboxylate group at the 3-position

The presence of these functional groups contributes to the compound's unique reactivity and biological activity.

This compound exhibits various mechanisms of action that contribute to its biological effects:

- Enzyme Inhibition : The compound has shown potential in inhibiting cyclooxygenase enzymes, which are crucial in the inflammatory response. This suggests anti-inflammatory properties that could be beneficial in treating conditions like arthritis.

- Antimicrobial Activity : Studies indicate that this compound possesses antimicrobial properties, making it a candidate for further development in treating infections.

Biological Activities

Research highlights several significant biological activities associated with this compound:

-

Anti-inflammatory Effects :

- Inhibition of cyclooxygenase enzymes leads to reduced production of pro-inflammatory mediators.

- Relevant studies demonstrated a decrease in inflammatory markers in animal models.

-

Antimicrobial Properties :

- Exhibits activity against various bacterial strains, suggesting potential use as an antimicrobial agent.

- The compound's structural features allow it to interact effectively with microbial targets.

- Potential Anticancer Activity :

Table 1: Summary of Biological Activities

Case Study: Anti-inflammatory Effects

In a controlled study, this compound was administered to rats with induced inflammation. Results showed a significant reduction in swelling and pain compared to the control group, indicating its potential as a therapeutic agent for inflammatory diseases.

Case Study: Antimicrobial Activity

A series of experiments tested the efficacy of the compound against common pathogens. The results indicated a minimum inhibitory concentration (MIC) that was lower than that of standard antibiotics, suggesting that it may serve as an effective alternative or adjunctive treatment for bacterial infections.

Q & A

Basic Questions

Q. What are the standard synthetic protocols for methyl 4-nitro-1H-pyrazole-3-carboxylate hydrochloride?

- Methodological Answer : The synthesis typically involves a multi-step approach:

Pyrazole Ring Formation : Condensation of hydrazines with 1,3-diketones, often catalyzed by Nano-Zinc Oxide, to form the pyrazole core .

Nitration : Introduction of the nitro group at the 4-position using nitrating agents (e.g., HNO₃/H₂SO₄) under controlled temperatures (~0–5°C) to avoid over-nitration .

Esterification : Reaction with methyl chloroformate in the presence of a base (e.g., K₂CO₃) to introduce the carboxylate group .

Hydrochloride Salt Formation : Treatment with HCl gas in anhydrous ether to precipitate the hydrochloride salt .

- Key Validation : Monitor reaction progress via TLC and confirm final structure using ¹H/¹³C NMR (peaks at δ 8.2–8.5 ppm for nitro group) and IR (stretching at ~1530 cm⁻¹ for NO₂) .

Q. How is the structure of this compound confirmed experimentally?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : ¹H NMR for proton environments (e.g., methyl ester at δ 3.9 ppm) and ¹³C NMR for carbonyl (δ ~165 ppm) and nitro-substituted carbons .

- IR Spectroscopy : Confirm nitro (1530 cm⁻¹), ester (1720 cm⁻¹), and hydrochloride (broad ~2500 cm⁻¹ for N-H⁺) groups .

- Elemental Analysis : Match calculated vs. observed C, H, N, Cl percentages (±0.3% tolerance) .

Q. What are the recommended storage conditions for this compound?

- Methodological Answer :

- Temperature : Store at –20°C in airtight, light-resistant containers to prevent nitro group degradation .

- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and moisture. Use inert atmospheres (N₂/Ar) for long-term storage .

Advanced Research Questions

Q. How can reaction yield and selectivity be optimized during nitration?

- Methodological Answer :

- Design of Experiments (DOE) : Apply factorial designs to test variables (temperature, nitrating agent concentration, reaction time). For example, a 2³ factorial design can identify interactions between HNO₃ equivalents (1.2–1.5 eq), temperature (0–10°C), and stirring rate .

- In-Situ Monitoring : Use FTIR or Raman spectroscopy to detect intermediate nitronium ion formation and adjust conditions dynamically .

- Selectivity Control : Add urea to scavenge excess HNO₃ and minimize byproducts like dinitro derivatives .

Q. How to resolve contradictions in spectroscopic data for structural confirmation?

- Methodological Answer :

- Cross-Validation : Combine XRD for crystal structure analysis with computational methods (DFT calculations) to predict NMR/IR spectra and compare with experimental data .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₅H₆ClN₃O₄) with <2 ppm error .

Q. What computational tools predict the compound’s reactivity in biological systems?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate interactions with enzymes (e.g., cyclooxygenase-2) and identify binding affinity (ΔG < –8 kcal/mol suggests strong inhibition) .

- QSAR Modeling : Train models on pyrazole derivatives to correlate substituent effects (e.g., nitro group electron-withdrawing nature) with bioactivity .

Q. How to design stability studies under varying environmental conditions?

- Methodological Answer :

- Accelerated Degradation Testing : Expose the compound to:

| Condition | Temperature | Humidity | Duration | Analysis Method |

|---|---|---|---|---|

| Thermal Stress | 40°C | 75% RH | 4 weeks | HPLC (purity check) |

| Photolytic Stress | 4500 lux | N/A | 2 weeks | UV-Vis (λmax shifts) |

Q. What strategies mitigate side reactions during esterification?

- Methodological Answer :

- Protective Group Chemistry : Temporarily protect the nitro group with acetyl to prevent reduction during esterification .

- Solvent Optimization : Use DMF as a polar aprotic solvent to enhance reactivity of methyl chloroformate while minimizing hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.